AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

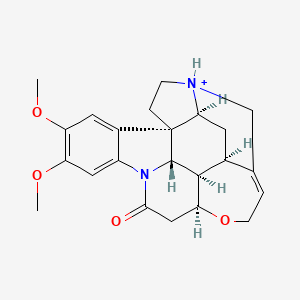

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 is a synthetic peptide known for its role as an inhibitor of matrix metalloproteinase-3 (MMP-3). This compound is significant in biochemical research due to its ability to modulate enzymatic activity, which is crucial in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions and using high-purity reagents to ensure the quality of the final product .

Types of Reactions:

Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s conformation and activity.

Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under aqueous conditions.

Substitution: Amino acid analogs and coupling reagents like DIC and HOBt in SPPS.

Major Products Formed:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigates the role of MMP-3 in tissue remodeling, inflammation, and cancer metastasis.

Medicine: Potential therapeutic agent for diseases involving excessive MMP-3 activity, such as arthritis and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 exerts its effects by inhibiting the activity of matrix metalloproteinase-3 (MMP-3). The peptide binds to the active site of MMP-3, preventing the enzyme from interacting with its natural substrates. This inhibition modulates the degradation of extracellular matrix components, thereby influencing processes like tissue remodeling and inflammation .

Comparison with Similar Compounds

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2: Inhibits MMP-3 with high specificity.

This compound Analogues: Modified versions with substitutions at specific amino acid positions to enhance stability or activity.

Other MMP Inhibitors: Compounds like batimastat and marimastat, which inhibit a broader range of MMPs.

Uniqueness: this compound is unique due to its high specificity for MMP-3, making it a valuable tool for studying the enzyme’s role in various biological processes. Its structure allows for targeted inhibition, reducing off-target effects compared to broader-spectrum MMP inhibitors.

Properties

CAS No. |

158841-76-0 |

|---|---|

Molecular Formula |

C27H46N10O9S |

Molecular Weight |

686.78 |

Origin of Product |

United States |

Q1: How does Ac-Arg-Cys-Gly-Val-Pro-Asp-NH2 influence MMP-3 activity and what are the downstream consequences?

A: this compound functions as a peptide inhibitor specifically targeting MMP-3. [] This inhibition leads to a reduction in MMP-3-mediated plasminogen degradation. Typically, MMP-3 degrades plasminogen into microplasminogen and angiostatin-like fragments, which in turn, influence the invasion capacity of cancer cells. By inhibiting this process, this compound indirectly limits the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of the extracellular matrix component laminin. This ultimately hinders the invasive potential of MDA-MB-231 breast cancer cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)

![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)